An In-Depth Technical Guide to H-Pen(trt)-OH for Advanced Peptide Synthesis
An In-Depth Technical Guide to H-Pen(trt)-OH for Advanced Peptide Synthesis
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to S-Trityl-L-penicillamine, commonly abbreviated as H-Pen(trt)-OH. The focus is to deliver not just core data but also field-proven insights into its application, ensuring both scientific integrity and practical utility.
Introduction: The Strategic Role of H-Pen(trt)-OH in Peptide Chemistry
H-Pen(trt)-OH is a protected amino acid derivative of penicillamine, a non-proteinogenic amino acid structurally similar to cysteine but featuring geminal dimethyl groups on its β-carbon.[1] In peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the precise control of reactive functional groups is paramount. H-Pen(trt)-OH is strategically employed to introduce penicillamine residues into a peptide sequence.
The two key features of this reagent are:
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The Penicillamine Core : The gem-dimethyl groups introduce significant conformational constraints on the peptide backbone. This rigidity is a powerful tool for medicinal chemists to design peptides with enhanced stability against enzymatic degradation and to lock in specific conformations for improved receptor selectivity.[2]
-
The Trityl (Trt) Protecting Group : The thiol group (-SH) of penicillamine is highly reactive and prone to unwanted oxidation (e.g., disulfide formation) during synthesis. The bulky trityl group effectively shields this thiol, preventing side reactions.[2] Its acid-labile nature allows for its removal under specific conditions that are typically orthogonal to the base-labile Fmoc protecting group used for the α-amine, making it highly compatible with standard Fmoc-SPPS workflows.[2][3]
This guide will detail the fundamental properties of H-Pen(trt)-OH, provide a validated protocol for its use in SPPS, and discuss the critical aspects of its handling and analysis.
Section 1: Fundamental Physicochemical Properties
A precise understanding of a reagent's properties is the foundation of reproducible science. The identity and characteristics of H-Pen(trt)-OH are summarized below.
Molecular Identity
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Systematic IUPAC Name : (2R)-2-amino-3-methyl-3-(tritylthio)butanoic acid[4]
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Common Synonyms : S-Trityl-L-penicillamine, H-Pen(Trt)-OH[4]
-
CAS Number : 135681-66-2[4]
Structural and Chemical Characteristics
The molecular structure of H-Pen(trt)-OH consists of a penicillamine core where the thiol hydrogen is replaced by a triphenylmethyl (trityl) group.
Key Functional Groups and Their Roles:
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α-Amino Group (-NH2) : The primary site for peptide bond formation. In the context of Fmoc-SPPS, this group is typically protected with an Fmoc group (yielding Fmoc-Pen(trt)-OH) before its use in synthesis.[5][6][7][8]
-
Carboxylic Acid Group (-COOH) : The functional group activated to form a peptide bond with the free amine of the preceding amino acid on the solid support.
-
S-Trityl Group (-S-Trt) : A bulky, acid-sensitive protecting group for the thiol. Its large size provides excellent steric hindrance. Deprotection is efficiently achieved using acids like trifluoroacetic acid (TFA), which generates a stable trityl cation that must be captured by a scavenger to prevent side reactions.[3]
Tabulated Summary of Properties
For ease of reference, the core quantitative data for H-Pen(trt)-OH are presented in the table below.
| Property | Value | Source |
| Molecular Formula | C24H25NO2S | [4][9][10] |
| Molecular Weight | 391.5 g/mol | [4][9][10] |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility | Freely soluble in water (unprotected form) | [11] |
Note: The properties listed are for the unprotected amine form (H-Pen(trt)-OH). The widely used Fmoc-protected version, Fmoc-Pen(trt)-OH, has a molecular formula of C39H35NO4S and a molecular weight of approximately 613.76 g/mol .[5][6][7][12]
Section 2: Core Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this reagent is in Fmoc-based SPPS to incorporate penicillamine. The following section details a standard workflow and protocol.
Workflow for Incorporating a Pen(trt) Residue
The incorporation of Fmoc-Pen(trt)-OH into a growing peptide chain on a solid support follows a cyclical process of deprotection and coupling. The workflow is designed to be self-validating through intermediate checks.
Caption: Standard Fmoc-SPPS cycle for incorporating a Pen(trt) residue.
Detailed Experimental Protocol: Coupling of Fmoc-Pen(trt)-OH
This protocol assumes a standard manual or automated SPPS process starting from a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide
-
Fmoc-Pen(trt)-OH
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent (e.g., HATU, HOBt/DIC).
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: High-purity DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. This is crucial for maximizing the accessibility of reactive sites within the resin beads.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Repeat with a second treatment of deprotection solution for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-Pen(trt)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal volume of DMF.
-
Add DIEA (6-8 eq.) to the activation mixture. The solution may change color, indicating activation. Allow pre-activation for 2-5 minutes. Causality Insight: Pre-activation converts the carboxylic acid to a more reactive ester, preventing side reactions like racemization.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test.
-
A negative result (beads remain yellow) indicates that all free primary amines have been acylated, and the coupling is complete.
-
A positive result (beads turn deep blue) indicates incomplete coupling. In this case, the coupling step should be repeated.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare it for the next synthesis cycle or final cleavage.
Cleavage and Trityl Deprotection
The final step after peptide assembly is to cleave the peptide from the resin and simultaneously remove the Trt group and other side-chain protecting groups.
Cleavage Cocktail:
-
A standard cocktail for Trt removal is TFA/TIS/H2O (95:2.5:2.5 v/v/v) .
-
TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups, including Trt.
-
TIS (Triisopropylsilane): A critical scavenger. The Trt group leaves as a stable trityl cation (Trt+), which is highly reactive and can re-attach to sensitive residues like tryptophan or methionine. TIS effectively captures this cation, preventing side reactions.
-
H2O (Water): Helps to promote the cleavage reaction and can act as a scavenger.
-
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide via centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum. It can then be purified via HPLC.
References
-
PubChem. (n.d.). H-Pen(trt)-OH. National Center for Biotechnology Information. Retrieved from [Link][4]
-
P3 BioSystems. (n.d.). Penicillamine (Pen). Retrieved from [Link][8]
-
Aapptec. (n.d.). Fmoc-D-Pen(Trt)-OH. Retrieved from [Link][13]
-
Merck Index. (n.d.). Penicillamine. Retrieved from an online equivalent of the Merck Index.[11]
-
PubChem. (n.d.). S-Trityl-D-penicillamine. National Center for Biotechnology Information. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Trityl Protection. Retrieved from [Link][3]
Sources
- 1. Penicillamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. H-Pen(trt)-OH | C24H25NO2S | CID 7408446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. echemi.com [echemi.com]
- 7. Fmoc-Pen(Trt)-OH 96 201531-88-6 [sigmaaldrich.com]
- 8. Penicillamine (Pen), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 9. S-Trityl-D-penicillamine | C24H25NO2S | CID 7408448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Penicillamine [drugfuture.com]
- 12. Fmoc-Pen(Trt)-OH 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
